(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine
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Overview
Description
(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine: is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine typically involves the construction of the azabicyclo[2.2.1]heptane core followed by functionalization of the phenyl ring. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the phenylmethanamine group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. The use of palladium-catalyzed reactions and other catalytic processes would be optimized for large-scale production to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom or other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: The compound’s bicyclic structure and nitrogen atom make it a potential candidate for drug discovery and development. It can be used as a scaffold for designing molecules with biological activity, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: In the material science industry, this compound can be used to create polymers and other materials with specific properties. Its structural features may impart unique mechanical or chemical properties to the resulting materials.
Mechanism of Action
The mechanism by which (4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure allows for a high degree of specificity and affinity in these interactions, potentially leading to potent biological effects.
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and arrangement.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in place of the nitrogen atom in the bicyclic structure.
Uniqueness: (4-(2-Azabicyclo[221]heptan-2-yl)phenyl)methanamine is unique due to the presence of the phenylmethanamine group attached to the bicyclic core
Properties
IUPAC Name |
[4-(2-azabicyclo[2.2.1]heptan-2-yl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-8-10-1-4-12(5-2-10)15-9-11-3-6-13(15)7-11/h1-2,4-5,11,13H,3,6-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLLUAUAOQKWNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=C(C=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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